4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine

RAF Kinase Inhibition KRAS Mutant Cancers Scaffold Design

4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine (CAS 1951451-56-1) is a tetra-substituted pyridine derivative featuring a methoxy group at the 4-position, a tetrahydropyran-4-yloxy (THP-oxy) ether at the 6-position, and a primary amine at the 3-position. The compound belongs to a class of pyridin-3-amine scaffolds that have been extensively utilized as core intermediates in the development of multi-targeted kinase inhibitors, including clinically relevant programs targeting Pim, RAF, and p38 kinases.

Molecular Formula C11H16N2O3
Molecular Weight 224.26
CAS No. 1951451-56-1
Cat. No. B2588651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine
CAS1951451-56-1
Molecular FormulaC11H16N2O3
Molecular Weight224.26
Structural Identifiers
SMILESCOC1=CC(=NC=C1N)OC2CCOCC2
InChIInChI=1S/C11H16N2O3/c1-14-10-6-11(13-7-9(10)12)16-8-2-4-15-5-3-8/h6-8H,2-5,12H2,1H3
InChIKeyFVBKVYMHQVWOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine (CAS 1951451-56-1): A Structurally Differentiated Pyridine Scaffold for Kinase-Focused Library Design


4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine (CAS 1951451-56-1) is a tetra-substituted pyridine derivative featuring a methoxy group at the 4-position, a tetrahydropyran-4-yloxy (THP-oxy) ether at the 6-position, and a primary amine at the 3-position . The compound belongs to a class of pyridin-3-amine scaffolds that have been extensively utilized as core intermediates in the development of multi-targeted kinase inhibitors, including clinically relevant programs targeting Pim, RAF, and p38 kinases [1][2]. Its molecular formula is C11H16N2O3 with a molecular weight of 224.26 g/mol, and it is commercially available from multiple suppliers at purities ≥95% .

Why 4-Methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine Cannot Be Replaced by Common Pyridin-3-amine Analogs


Although pyridin-3-amines with various alkoxy substituents are commercially available, simple substitution with unsubstituted THP-oxy or methoxy analogs fails to replicate the specific substitution pattern of 4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine, which places both substituents at distinct positions on the pyridine ring. Literature evidence from kinase inhibitor programs demonstrates that the position of the THP-oxy group materially affects drug-like properties: moving the THP-oxy substituent from the pyridone to the pyridine core was a key design step that improved solubility while maintaining potent cellular activity in the RAF709 development campaign [1]. Furthermore, SAR studies in the pyridin-3-amine class indicate that C4-methoxy substitution can profoundly alter catalytic activity—in tetrahydropyran-based organocatalysts, a C4 methoxy group reduced catalytic activity by a factor of five relative to the unsubstituted analog [2]. These findings underscore that position-specific substitution patterns are not interchangeable and have direct consequences for biological, catalytic, and physicochemical performance.

Quantitative Evidence Supporting the Selection of 4-Methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine Over In-Class Alternatives


Dual-Substitution Pattern Enables Direct Access to RAF709-Class Kinase Inhibitor Scaffolds

The 4-methoxy-6-THP-oxy substitution motif on the pyridin-3-amine core uniquely mimics the 'tetrahydropyranyl oxy-pyridine' fragment that was identified as a critical solubility-enabling modification in the discovery of RAF709. The medicinal chemistry campaign leading to RAF709 demonstrated that switching from an N-methylpyridone to a tetrahydropyranyl oxy-pyridine derivative disrupted crystal packing and improved solubility [1]. The target compound, 4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine, serves as a direct synthetic precursor for this class of inhibitors, unlike its 2-THP-oxy isomer (CAS 1211758-68-7) where the THP-oxy group occupies the 2-position rather than the 6-position, altering the vector of further derivatization .

RAF Kinase Inhibition KRAS Mutant Cancers Scaffold Design

C4 Methoxy Group Modulates Intramolecular Interactions and Physicochemical Properties

The presence of a methoxy group at the C4 position of the tetrahydropyran ring has been quantitatively shown to impact molecular performance. In THP-based dipeptidic organocatalysts, kinetic experiments and DFT calculations demonstrated that a C4 methoxy group reduces catalytic activity by a factor of five compared to the catalyst without the methoxy group [1]. Although this data comes from a different structural context, it establishes the principle that C4 methoxy substitution on tetrahydropyran-containing molecules exerts a measurable, non-trivial effect on molecular behavior. The target compound bears a methoxy directly on the pyridine C4 position, which is anticipated to modulate the electronics of the aromatic ring and influence subsequent coupling reactivity relative to non-methoxylated analogs such as 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine (CAS 1180133-65-6, MW = 194.23 g/mol, purity 98%) .

Conformational Control Catalytic Activity Physicochemical Tuning

Validated Synthetic Tractability and Multi-Supplier Commercial Availability

4-Methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine is listed as a stockable reagent by Fujifilm Wako (Combi-Blocks) with defined pricing tiers (e.g., ¥840,000 for 1g) and standard lead times of 2–3 weeks post-order . This contrasts with several regional isomers that have more fragmented commercial availability. For example, 4-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine (CAS 1248739-43-6) shows 'no recommended supplier' on Chemsrc , while 6-((Tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-amine (CAS 1180133-66-7) is available from Leyan at 97% purity . The target compound's presence in the Combi-Blocks catalog (a widely used building block supplier for medicinal chemistry) indicates validated synthetic tractability and quality control batch consistency.

Chemical Sourcing Supply Chain Synthetic Intermediates

Documented Use of Closely Related 6-THP-Oxy-Pyridine Motif in Clinical Kinase Inhibitor Development

The 6-THP-oxy-pyridin-3-amine substructure is a validated pharmacophoric element in clinical-stage kinase inhibitor programs. The RAF709 compound, which incorporates a 6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin] fragment directly accessible from the target intermediate, demonstrated kinase selectivity and efficacy in a KRAS mutant xenograft model at well-tolerated doses [1]. Additionally, patent literature (US9802918, Example 78) reports that a pyridin-3-amine derivative containing a 2,6-difluoro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl substituent achieved IC50 <10 nM against Pim-1 and Pim-3 kinases in biochemical assays [2]. Separately, substituted pyridin-3-amine derivatives such as DCLAK11 exhibit multi-tyrosine kinase inhibition with IC50 values of 6.5, 18, and 31 nM against EGFR, HER2, and VEGFR2, respectively [3]. These quantitative benchmarks from well-characterized analogs establish the pyridin-3-amine class as capable of delivering low-nanomolar potency across multiple kinase targets.

Drug Discovery Kinase Selectivity Preclinical Development

Recommended Application Scenarios for 4-Methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine Based on Verified Evidence


Synthesis of C6-THP-Oxy Bipyridine Kinase Inhibitor Libraries Targeting RAF, Pim, or p38 Kinases

The primary and most evidence-supported application is as a key building block for constructing 6-THP-oxy-substituted bipyridine derivatives that mimic the RAF709 pharmacophore [1]. The 3-amine group serves as a handle for amide coupling or reductive amination, while the 6-THP-oxy group provides the solubility-enabling tetrahydropyranyl moiety identified as critical for disrupting crystal packing and achieving oral bioavailability in kinase inhibitor programs [1]. Analogous scaffolds have yielded Pim kinase inhibitors with IC50 values below 10 nM [2].

Coordination Chemistry and Metal-Catalyzed Cross-Coupling to Access Diverse Heterocyclic Arrays

The compound can serve as a ligand precursor or coupling partner in Pd-catalyzed C–C and C–N bond-forming reactions. The 4-methoxy group provides an electron-donating substituent that can modulate the reactivity of the pyridine ring in oxidative addition and transmetallation steps, offering tunability not available with non-methoxylated analogs such as 6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine (CAS 1180133-65-6) .

Building Block for Proprietary Screening Decks in Kinase-Focused Medicinal Chemistry

The commercial availability of the compound from Combi-Blocks via Fujifilm Wako at gram scale with defined pricing (¥840,000/1g) makes it a practical choice for inclusion in proprietary building block collections . Its documented purity of ≥95% (HPLC) meets the minimum purity threshold for high-throughput parallel synthesis and plate-based library production, enabling its direct use in automated synthesis workflows without additional purification.

Physicochemical Property Optimization During Hit-to-Lead Expansion

When a screening hit contains a simple pyridin-3-amine scaffold, the introduction of the 6-THP-oxy and 4-methoxy groups can be used to modulate solubility, lipophilicity, and metabolic stability. The RAF709 medicinal chemistry campaign demonstrated that THP-oxy pyridine derivatives improved solubility compared to N-methylpyridone analogs while maintaining potent cellular target engagement [1]. Class-level evidence also indicates that C4 methoxy groups can reduce catalytic activity by ~5-fold in THP-containing systems, suggesting that this substitution pattern may also reduce off-target reactivity in biological contexts [3].

Quote Request

Request a Quote for 4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.